Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate
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Overview
Description
Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate is a chemical compound with the molecular formula C7H6F3NO3 and a molecular weight of 209.12 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The trifluoromethyl group attached to the oxazole ring enhances its chemical stability and reactivity, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate with suitable reagents can yield the desired compound . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds. Industrial methods may also involve the use of metal-free synthetic routes to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different functionalized oxazole compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction outcome and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole-4-carboxylic acid derivatives, while reduction reactions can produce different oxazole compounds with varying functional groups .
Scientific Research Applications
Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Ethyl 4-(Trifluoromethyl)oxazole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-(trifluoromethyl)oxazole-5-carboxylate: Similar in structure but with an amino group instead of a carboxylate group.
Oxazole-4-carboxylic acid ethyl ester: Lacks the trifluoromethyl group, resulting in different chemical properties.
Ethyl 4-methyl-2-[4-(trifluoromethyl)-phenyl]thiazole-5-carboxylate: Contains a thiazole ring instead of an oxazole ring, leading to different reactivity and applications.
The unique trifluoromethyl group in this compound distinguishes it from these similar compounds, providing enhanced stability and reactivity that are valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C7H6F3NO3 |
---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
ethyl 4-(trifluoromethyl)-1,3-oxazole-2-carboxylate |
InChI |
InChI=1S/C7H6F3NO3/c1-2-13-6(12)5-11-4(3-14-5)7(8,9)10/h3H,2H2,1H3 |
InChI Key |
DOMGONFGVHODPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CO1)C(F)(F)F |
Origin of Product |
United States |
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